molecular formula C10H12O3 B1145639 4-Ethylphenylglyoxal hydrate CAS No. 1171381-90-0

4-Ethylphenylglyoxal hydrate

Cat. No. B1145639
CAS RN: 1171381-90-0
M. Wt: 180.203
InChI Key: QFDCQUPYEYQFJM-UHFFFAOYSA-N
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Description

4-Ethylphenylglyoxal hydrate is a biochemical used for proteomics research . It has a molecular formula of C10H10O2.H2O and a molecular weight of 180.2 .


Synthesis Analysis

A three-component condensation of cyclic enamino ketones, phenylglyoxal hydrate, and ethyl cyanoacetate in EtOH can produce a number of 4,5,6,7-tetrahydroindole functional derivatives . The corresponding intermediates, 2,3,4,5,6,7-hexahydroindoles, are formed under mild conditions .


Molecular Structure Analysis

The molecular structure of 4-Ethylphenylglyoxal hydrate can be analyzed using various techniques such as X-ray diffraction (single crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD)), spectroscopic (solid state nuclear magnetic resonance spectroscopy (ssNMR), Fourier-transformed infrared spectroscopy (FT-IR), Raman spectroscopy), thermal (differential scanning calorimetry (DSC), thermogravimetric analysis (TGA)), gravimetric (dynamic vapour sorption (DVS)), and computational (molecular mechanics (MM), Quantum Mechanics (QM), molecular dynamics (MD)) methods .


Chemical Reactions Analysis

The aqueous reaction mixture produced by the oxidation of acetaldehyde with HNO3 was composed of glyoxal, acetaldehyde, acetic acid, formic acid, glyoxylic acid, oxalic acid, butanedione, and glycolic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Ethylphenylglyoxal hydrate can be analyzed using various techniques such as X-ray diffraction (single crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD)), spectroscopic (solid state nuclear magnetic resonance spectroscopy (ssNMR), Fourier-transformed infrared spectroscopy (FT-IR), Raman spectroscopy), thermal (differential scanning calorimetry (DSC), thermogravimetric analysis (TGA)), gravimetric (dynamic vapour sorption (DVS)), and computational (molecular mechanics (MM), Quantum Mechanics (QM), molecular dynamics (MD)) methods .

Scientific Research Applications

Proteomics Research

4-Ethylphenylglyoxal hydrate: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions . It serves as a biochemical reagent that can react with proteins to help identify and analyze their composition and activity within biological systems.

Organic Synthesis

As a precursor in organic synthesis, this compound is involved in the construction of complex organic molecules. It can be used to introduce the ethylphenylglyoxal moiety into larger molecules, aiding in the synthesis of pharmaceuticals and other organic compounds.

Biological Assays

In biological assays, 4-Ethylphenylglyoxal hydrate acts as a reagent that can interact with biological molecules, facilitating the measurement of biological or pharmacological activity. It’s particularly useful in assays where precise molecular interactions are crucial for the outcome.

Hydrogel Fabrication

This compound may be used in the fabrication of hydrogels, which are networks of polymer chains that can retain a large amount of water . These hydrogels have applications in drug delivery systems, tissue engineering scaffolds, and wound dressings due to their biocompatibility and biodegradability.

Drug Delivery Systems

The reactivity of 4-Ethylphenylglyoxal hydrate can be harnessed to create drug delivery systems that release therapeutic agents in a controlled manner . This is particularly important for drugs that require targeted delivery or sustained release over time.

Tissue Engineering

In tissue engineering, this compound could be used to modify the properties of scaffolds that support the growth and development of new tissues . By altering the chemical composition of these scaffolds, researchers can improve cell attachment and proliferation, which is vital for tissue regeneration.

Safety And Hazards

The safety data sheet for Phenylglyoxal hydrate, a related compound, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-ethylphenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2.H2O/c1-2-8-3-5-9(6-4-8)10(12)7-11;/h3-7H,2H2,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDCQUPYEYQFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656971
Record name (4-Ethylphenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylphenylglyoxal hydrate

CAS RN

1171381-90-0
Record name (4-Ethylphenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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